![molecular formula C11H17NO4 B13957422 2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a carboxymethyl group and a carboxylic acid group attached to a spiro[4.4]nonane ring system, which includes an azaspiro center. The presence of both carboxylic acid and azaspiro functionalities makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multi-step organic synthesis. One common approach is to start with a suitable spirocyclic precursor and introduce the carboxymethyl and carboxylic acid groups through a series of functional group transformations. For example, the synthesis might involve:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the azaspiro center via amination reactions.
- Functionalization of the spirocyclic core to introduce the carboxymethyl and carboxylic acid groups using reagents like alkyl halides and carboxylation agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Development of robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The azaspiro center can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or ketones.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted azaspiro derivatives with various functional groups.
Scientific Research Applications
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can provide unique binding properties, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar core structure but different functional groups.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A related compound with a tert-butyl ester group.
Uniqueness
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which provide versatile reactivity and potential for diverse applications. Its spirocyclic structure also imparts rigidity and stability, making it a valuable scaffold for drug design and material science.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(carboxymethyl)-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c13-9(14)6-12-4-3-11(7-12)2-1-8(5-11)10(15)16/h8H,1-7H2,(H,13,14)(H,15,16) |
InChI Key |
DCLIAMKPPYMOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC(=O)O)CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



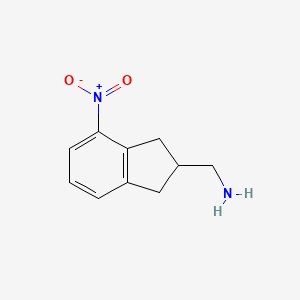
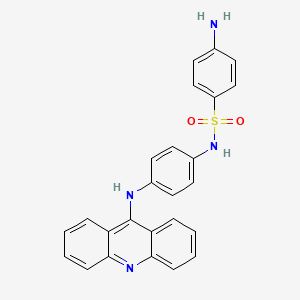
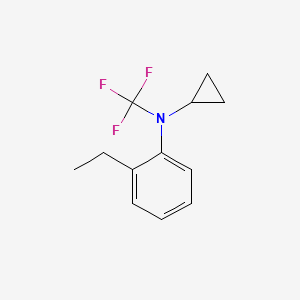
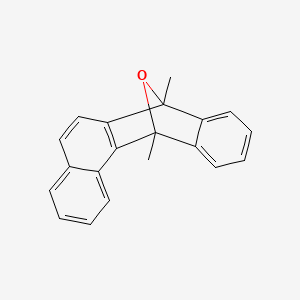
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)
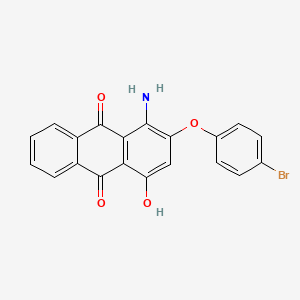
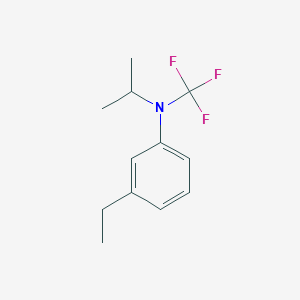
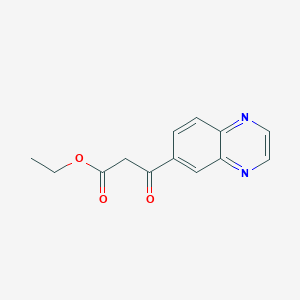

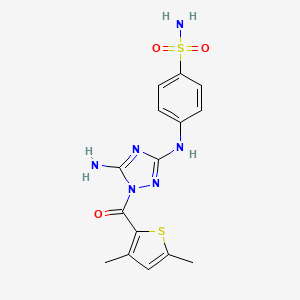
![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)


